molecular formula C8H6BrClN2 B1372664 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 885275-97-8

5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No. B1372664
M. Wt: 245.5 g/mol
InChI Key: JCBOTFARJNZXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6BrClN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine” is established based on NMR spectroscopic data . The structure is characterized by a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

  • Medicinal Chemistry

    • Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
    • The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
  • Material Science

    • This moiety is also useful in material science because of its structural character .
  • Agrochemicals and Pharmaceuticals

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
  • Optoelectronic Devices

    • This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices .
  • Sensors

    • Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as sensors .
  • Anti-Cancer Drugs

    • Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .
    • Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Luminescent Materials

    • Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .
    • Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Luminescent Materials

    • Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging .

Future Directions

Imidazo[1,2-a]pyridines, including “5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine”, have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine has been recognized as a crucial target . Therefore, future research may focus on developing more effective synthesis methods and exploring new applications for this class of compounds .

properties

IUPAC Name

5-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBOTFARJNZXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653298
Record name 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

CAS RN

885275-97-8
Record name 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 3
5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 5
5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 6
5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Citations

For This Compound
1
Citations
AI Muschko - 2023 - archiv.ub.uni-heidelberg.de
The overexpression of Fibroblast Growth Factor 2 (FGF2) is a well-known phenotype in a number of different cancer types. It acts as a very potent pro-angiogenic mitogen promoting …
Number of citations: 0 archiv.ub.uni-heidelberg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.